molecular formula C18H20N2O2 B2990405 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone CAS No. 866138-49-0

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Cat. No.: B2990405
CAS No.: 866138-49-0
M. Wt: 296.37
InChI Key: YMNGOAAGWZTKEI-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Comparison with Similar Compounds

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-13(2)20(9-7-18(12)21)8-6-14-11-19-17-5-4-15(22-3)10-16(14)17/h4-5,7,9-11,19H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNGOAAGWZTKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)CCC2=CNC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326037
Record name 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866138-49-0
Record name 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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